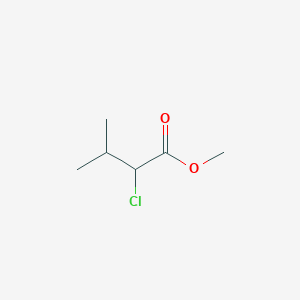

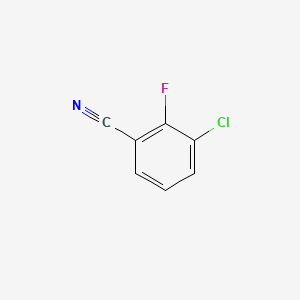

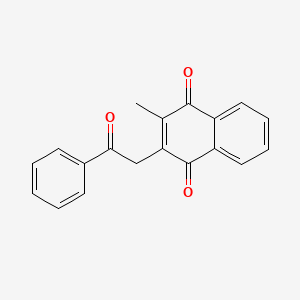

![molecular formula C10H10ClNO3 B1362956 2-[(4-chlorobenzoyl)amino]propanoic Acid CAS No. 108462-95-9](/img/structure/B1362956.png)

2-[(4-chlorobenzoyl)amino]propanoic Acid

説明

2-[(4-chlorobenzoyl)amino]propanoic acid, also known as 4-chlorobenzoyl-L-alanine (CBA), is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of 4-chlorobenzoic acid and is composed of a carboxylic acid and an amino acid. CBA is a white crystalline solid with a melting point of 104-106°C. It is soluble in water and ethanol and insoluble in ether and benzene. CBA is used as a reagent in organic synthesis and has been studied for its potential applications in biochemistry and physiology.

科学的研究の応用

Solubility and Thermodynamic Modelling

2-Amino-4-chlorobenzoic acid, a related compound to 2-[(4-chlorobenzoyl)amino]propanoic acid, shows varied solubility in different organic solvents. This solubility is influenced by temperature, and the study of these properties is vital for optimizing its purification process, which is crucial in various scientific applications (Li et al., 2017).

Crystal Structure Analysis

The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was determined, revealing important insights into its molecular arrangement. This is significant for understanding the chemical properties and potential applications in materials science (Kumar et al., 2017).

Fluorescence Derivatisation for Biological Assays

In the field of biochemistry, 3-(Naphthalen-1-ylamino)propanoic acid, a compound similar to 2-[(4-chlorobenzoyl)amino]propanoic acid, has been used for fluorescence derivatisation of amino acids. This application is particularly useful in biological assays due to the strong fluorescence properties of the derivatives (Frade et al., 2007).

Modification of Hydrogels for Medical Applications

The modification of hydrogels with compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid demonstrates increased thermal stability and promising biological activities. Such modified hydrogels have potential applications in the medical field, particularly in drug delivery systems (Aly & El-Mohdy, 2015).

Anticancer Activity of Derivatives

Some derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, a compound structurally related to 2-[(4-chlorobenzoyl)amino]propanoic acid, show significant anticancer activities. This highlights the potential use of such compounds in the development of new anticancer drugs (Saad & Moustafa, 2011).

特性

IUPAC Name |

2-[(4-chlorobenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHYAHPMLSAGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369540 | |

| Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorobenzoyl)amino]propanoic Acid | |

CAS RN |

108462-95-9 | |

| Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)

![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)